

An In-depth Technical Guide to 1-Methyl-4-(methylamino)piperidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

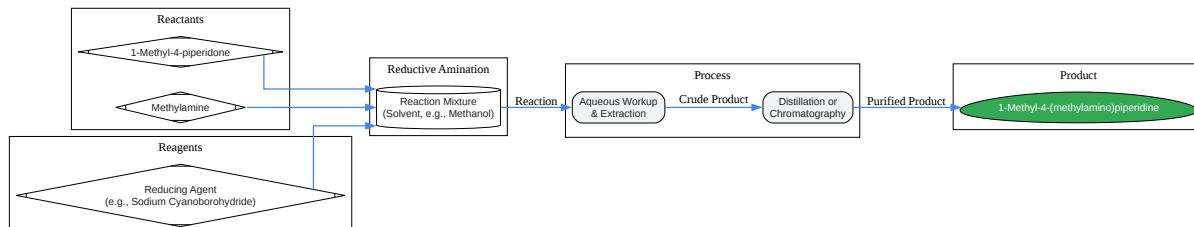
Compound Name:	1-Methyl-4-(methylamino)piperidine
Cat. No.:	B147313

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(methylamino)piperidine, also known as N,1-dimethylpiperidin-4-amine, is a substituted piperidine that serves as a versatile building block in medicinal chemistry and pharmaceutical development.^[1] Its structural motif is found in a variety of biologically active molecules, and it is a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS).^[1] This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of **1-Methyl-4-(methylamino)piperidine**, with a focus on experimental details and quantitative data to support further research and development.


Chemical and Physical Properties

1-Methyl-4-(methylamino)piperidine is a colorless to pale yellow liquid under standard conditions. A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
CAS Number	73579-08-5	[2]
Molecular Formula	C7H16N2	[2]
Molecular Weight	128.22 g/mol	[2]
IUPAC Name	N,1-dimethylpiperidin-4-amine	[2]
Boiling Point	53 °C at 10 mmHg	ChemicalBook
Density	0.882 g/cm ³	ChemicalBook
Refractive Index	n _{20/D} 1.4672	ChemicalBook
Purity (typical)	>97.0% (GC)	[3]

Synthesis of 1-Methyl-4-(methylamino)piperidine

The most probable and efficient synthetic route to **1-Methyl-4-(methylamino)piperidine** is through the reductive amination of 1-methyl-4-piperidone with methylamine. This reaction involves the formation of an intermediate imine or enamine, which is then reduced *in situ* to the desired secondary amine.

[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow for **1-Methyl-4-(methylamino)piperidine**.

Experimental Protocol: Reductive Amination

The following protocol is a representative procedure for the synthesis of **1-Methyl-4-(methylamino)piperidine** based on analogous reductive amination reactions of piperidones.

Materials:

- 1-Methyl-4-piperidone
- Methylamine (e.g., 40% solution in water or as hydrochloride salt)
- Sodium cyanoborohydride (NaBH_3CN) or Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Methanol (anhydrous)
- Acetic acid (glacial)

- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

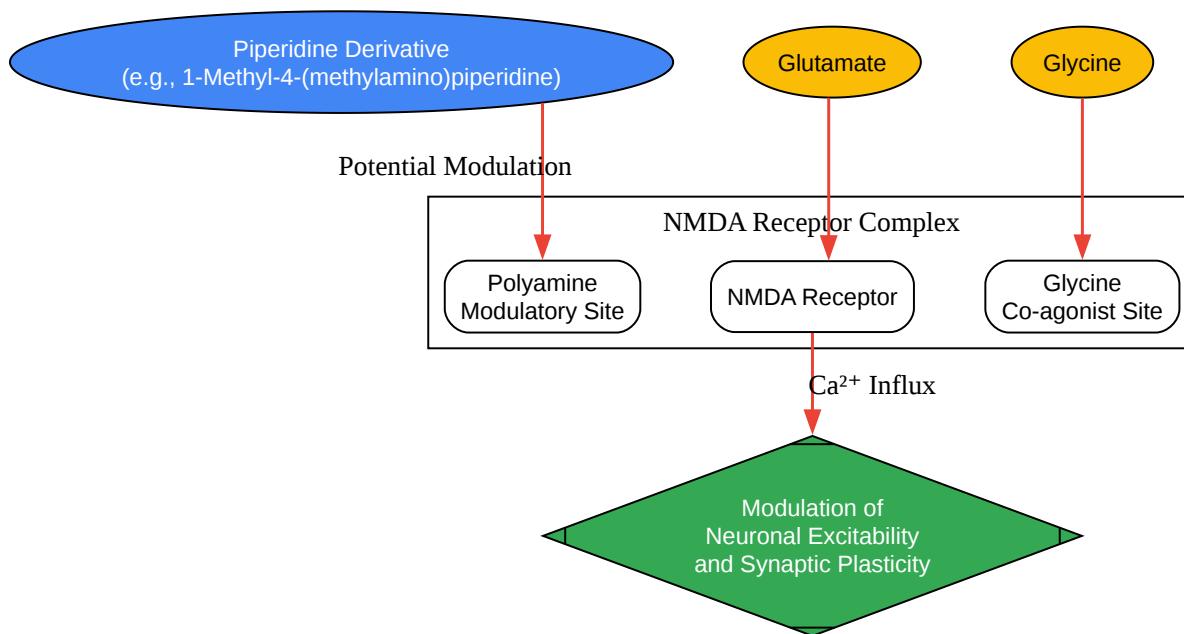
- Reaction Setup: To a solution of 1-methyl-4-piperidone (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add methylamine (1.2-1.5 eq). If using methylamine hydrochloride, an equivalent of a non-nucleophilic base like triethylamine should be added.
- pH Adjustment: Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of glacial acetic acid.
- Addition of Reducing Agent: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Add dichloromethane to the residue and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude **1-Methyl-4-(methylamino)piperidine** by vacuum distillation or column chromatography on silica gel to yield the final product as a colorless to pale yellow liquid.

Spectroscopic Data

While a comprehensive set of spectroscopic data for **1-Methyl-4-(methylamino)piperidine** is not readily available in the public domain, typical spectral characteristics can be anticipated. ¹H and ¹³C NMR spectra are commercially available from suppliers such as Sigma-Aldrich.

Expected Spectroscopic Features:

Spectroscopy	Expected Features
¹ H NMR	Signals corresponding to the N-methyl group on the piperidine ring, the N-methyl group of the amino substituent, and the methylene protons of the piperidine ring. The methine proton at the C4 position would appear as a multiplet.
¹³ C NMR	Resonances for the two distinct N-methyl carbons, the methylene carbons of the piperidine ring, and the methine carbon at the C4 position.
Mass Spec (MS)	A molecular ion peak (M ⁺) corresponding to the molecular weight of 128.22.
Infrared (IR)	Characteristic N-H stretching vibrations for the secondary amine, C-H stretching for the alkyl groups, and C-N stretching vibrations.


Biological and Pharmacological Potential

Direct pharmacological data for **1-Methyl-4-(methylamino)piperidine** is limited in the published literature. However, the piperidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. The activity of structurally related molecules can provide insights into the potential therapeutic applications of **1-Methyl-4-(methylamino)piperidine**.

Central Nervous System Activity

The ability of **1-Methyl-4-(methylamino)piperidine** to cross the blood-brain barrier makes it an attractive scaffold for CNS-targeting drugs.^[1] Derivatives of 4-aminopiperidine have been

investigated for their modulation of N-methyl-D-aspartate (NMDA) receptors.^[4] Furthermore, various piperidine derivatives have shown affinity for sigma (σ) receptors and have been explored as potential analgesics and for the treatment of neurodegenerative diseases.

[Click to download full resolution via product page](#)

Figure 2: Potential modulation of the NMDA receptor by piperidine derivatives.

Antimicrobial Activity

Derivatives of 4-aminopiperidine have also been explored for their potential as antifungal agents. One study demonstrated that certain 4-aminopiperidine derivatives inhibit ergosterol biosynthesis, a crucial pathway for fungal cell membrane integrity. This suggests that **1-Methyl-4-(methylamino)piperidine** could serve as a scaffold for the development of novel antifungal compounds.

Quantitative Biological Data for a Related Compound

While specific data for the title compound is unavailable, a study on a more complex derivative containing the **1-methyl-4-(methylamino)piperidine** core structure demonstrated potent biological activity. This highlights the potential of this scaffold in drug discovery.

Compound	Target	Activity (IC ₅₀)	Reference
1-benzyl-4-[2-(N-[4'- (benzylsulfonyl) benzoyl]-N- methylamino]ethyl]piperidine	Acetylcholinesterase (AChE)	0.56 nM	PubMed

Safety and Handling

1-Methyl-4-(methylamino)piperidine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.^[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-Methyl-4-(methylamino)piperidine is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its straightforward synthesis via reductive amination and its presence in various biologically active molecules underscore its importance for medicinal chemists and drug development professionals. While direct pharmacological data for this specific compound is sparse, the activities of its derivatives suggest a high potential for discovering new therapeutic agents, especially those targeting the central nervous system and infectious diseases. Further investigation into the biological profile of **1-Methyl-4-(methylamino)piperidine** and its analogues is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-Methyl-4-(methylamino)piperidine | C7H16N2 | CID 566323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-4-(methylamino)piperidine | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Methyl-4-(methylamino)piperidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147313#1-methyl-4-methylamino-piperidine-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com